N-(2,6-diethylphenyl)-2-(2,5-dimethylphenoxy)acetamide
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Overview
Description
N-(2,6-diethylphenyl)-2-(2,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenyl group substituted with ethyl groups at the 2 and 6 positions, and a phenoxy group substituted with methyl groups at the 2 and 5 positions. The acetamide functional group is attached to the phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-(2,5-dimethylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to improve efficiency and yield. The purification of the final product may involve recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2-(2,5-dimethylphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed studies using techniques such as molecular docking or biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diethylphenyl)-2-(2,5-dimethylphenoxy)acetamide: can be compared with other acetamides with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl and phenoxy groups, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
449155-16-2 |
---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H25NO2/c1-5-16-8-7-9-17(6-2)20(16)21-19(22)13-23-18-12-14(3)10-11-15(18)4/h7-12H,5-6,13H2,1-4H3,(H,21,22) |
InChI Key |
XKRQLSWEKCXLAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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